Methyl 6-chloro-5-(morpholine-4-sulfonyl)pyridine-3-carboxylate
Overview
Description
Methyl 6-chloro-5-(morpholine-4-sulfonyl)pyridine-3-carboxylate is a chemical compound characterized by its chloro and morpholine-sulfonyl functional groups attached to a pyridine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-5-(morpholine-4-sulfonyl)pyridine-3-carboxylate typically involves the following steps:
Chlorination: The starting material, pyridine-3-carboxylate, undergoes chlorination to introduce the chlorine atom at the 6th position.
Sulfonylation: The chlorinated pyridine is then treated with morpholine-4-sulfonyl chloride to introduce the sulfonyl group.
Esterification: Finally, the carboxylic acid group is esterified with methanol to produce the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-5-(morpholine-4-sulfonyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The chlorine atom can be oxidized to form a chloro derivative.
Reduction: The compound can be reduced to remove the chlorine atom.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Chloro derivatives of the compound.
Reduction: Chlorine-free pyridine derivatives.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
Methyl 6-chloro-5-(morpholine-4-sulfonyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological assays to study enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 6-chloro-5-(morpholine-4-sulfonyl)pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate: Similar structure but different position of the chlorine atom.
Methyl 6-chloro-5-(piperidine-4-sulfonyl)pyridine-3-carboxylate: Similar but with a piperidine group instead of morpholine.
Uniqueness: Methyl 6-chloro-5-(morpholine-4-sulfonyl)pyridine-3-carboxylate is unique due to its specific combination of functional groups and their positions on the pyridine ring. This arrangement provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
methyl 6-chloro-5-morpholin-4-ylsulfonylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O5S/c1-18-11(15)8-6-9(10(12)13-7-8)20(16,17)14-2-4-19-5-3-14/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWKLVJLHRGJCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)S(=O)(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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